An In-depth Technical Guide to the Physicochemical Properties of 2-Aziridinemethanol
An In-depth Technical Guide to the Physicochemical Properties of 2-Aziridinemethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2-Aziridinemethanol, a molecule of significant interest in medicinal chemistry and organic synthesis, possesses a unique combination of a highly strained aziridine ring and a reactive hydroxymethyl group. This guide provides a comprehensive analysis of its core physicochemical properties, offering a foundational understanding for its application in research and development. We delve into the structural and electronic characteristics that dictate its reactivity, stability, and solubility. This document is structured to provide not only theoretical data but also practical insights into the experimental determination of these properties, underscoring the causality behind methodological choices and ensuring a self-validating approach to its study.
Introduction: The Structural Significance of 2-Aziridinemethanol
2-Aziridinemethanol (C₃H₇NO) is a fascinating heterocyclic compound featuring a three-membered aziridine ring substituted with a hydroxymethyl group. The inherent ring strain of approximately 27 kcal/mol makes the aziridine moiety a potent electrophile, susceptible to nucleophilic ring-opening reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate for the introduction of amino alcohol functionalities, which are prevalent in many biologically active molecules. The adjacent hydroxymethyl group further modulates the molecule's reactivity and imparts hydrophilic character.
This guide will explore the key physicochemical parameters of 2-Aziridinemethanol, providing a critical resource for scientists working with this versatile building block. Understanding these properties is paramount for designing synthetic routes, developing purification strategies, and formulating drug candidates.
Caption: Chemical structure of 2-Aziridinemethanol.
Core Physicochemical Properties
The physicochemical properties of 2-Aziridinemethanol are largely dictated by the interplay between the polar, strained aziridine ring and the hydrophilic hydroxymethyl group. The data presented below is a combination of predicted values and inferred properties from analogous structures, as extensive experimental data for this specific molecule is not widely available.
Table 1: Summary of Physicochemical Properties of 2-Aziridinemethanol
| Property | Value | Source/Method |
| Molecular Formula | C₃H₇NO | - |
| Molecular Weight | 73.09 g/mol | - |
| Boiling Point | 45 °C at 0.005 Torr (Predicted) | [1] |
| Melting Point | Not available | - |
| Density | 1.077 g/cm³ (Predicted) | [1] |
| pKa | 15.20 (Predicted, for the hydroxyl proton) | [1] |
| Solubility | Miscible in water and polar organic solvents (Inferred) | - |
Boiling Point and Volatility
The predicted boiling point of 45 °C at a reduced pressure of 0.005 Torr suggests that 2-Aziridinemethanol is a relatively low-volatility liquid at standard atmospheric pressure.[1] The presence of the hydroxyl group allows for hydrogen bonding, which significantly increases the boiling point compared to a non-hydroxylated aziridine of similar molecular weight. For comparison, 2-methylaziridine has a boiling point of 75-76 °C at atmospheric pressure. The higher predicted boiling point of 2-Aziridinemethanol, even at reduced pressure, highlights the strong intermolecular forces imparted by the hydroxyl group.
Density
The predicted density of 1.077 g/cm³ indicates that 2-Aziridinemethanol is slightly denser than water.[1] This is consistent with the presence of heteroatoms (nitrogen and oxygen) which generally increase the density of organic molecules.
Acidity and Basicity (pKa)
The predicted pKa of 15.20 for the hydroxyl proton suggests that the alcohol is weakly acidic, similar to other primary alcohols.[1] The aziridine nitrogen, being part of a strained ring, is expected to be basic. The pKa of the conjugate acid of aziridine is approximately 8.0. The presence of the electron-withdrawing hydroxymethyl group would be expected to slightly decrease the basicity of the nitrogen atom in 2-Aziridinemethanol compared to the parent aziridine.
Solubility
While specific experimental solubility data is not available, the structure of 2-Aziridinemethanol, with its polar N-H and O-H bonds, strongly suggests its miscibility with water and other polar protic solvents like methanol and ethanol. It is also expected to be soluble in a range of polar aprotic solvents such as acetone and acetonitrile. Its solubility in nonpolar solvents like hexane is likely to be limited.
Caption: Predicted solubility of 2-Aziridinemethanol in different solvent classes.
Chemical Reactivity and Stability
The chemical behavior of 2-Aziridinemethanol is dominated by the high reactivity of the aziridine ring.
Ring-Opening Reactions
The primary mode of reactivity for 2-Aziridinemethanol is the nucleophilic ring-opening of the aziridine. This process is highly regioselective, with the nucleophile typically attacking the less sterically hindered carbon atom. The reaction is often catalyzed by acids, which protonate the aziridine nitrogen, further activating the ring towards nucleophilic attack.
Caption: General workflow for the acid-catalyzed ring-opening of 2-Aziridinemethanol.
Stability and Decomposition
Aziridines, in general, can be unstable and prone to polymerization, especially in the presence of acids or upon heating. The presence of the hydroxymethyl group in 2-Aziridinemethanol may influence its stability. It is recommended to store this compound at low temperatures and under an inert atmosphere to minimize degradation. Decomposition can lead to the formation of polymers and other side products.
Experimental Determination of Physicochemical Properties: Protocols and Considerations
The following are generalized, high-level protocols for the experimental determination of the key physicochemical properties of 2-Aziridinemethanol. It is imperative to handle this compound with appropriate safety precautions in a well-ventilated fume hood, as aziridines are known to be toxic and potentially carcinogenic.
Determination of Boiling Point (Micro-method)
Causality: For small sample quantities and to avoid potential decomposition at higher temperatures, a micro-boiling point determination method is recommended.
Protocol:
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Seal one end of a capillary tube.
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Introduce a small amount of 2-Aziridinemethanol into a melting point capillary tube.
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Invert a smaller, sealed capillary tube (open end down) into the larger tube containing the sample.
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Attach the assembly to a thermometer and heat it in a suitable heating bath (e.g., silicone oil).
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Observe for a rapid and continuous stream of bubbles from the inner capillary. This indicates the sample has reached its boiling point at the given pressure.
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Record the temperature. For accuracy, the atmospheric pressure should also be recorded.
Determination of pKa (Potentiometric Titration)
Causality: Potentiometric titration is a reliable method for determining the pKa of the basic aziridine nitrogen.
Protocol:
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Prepare a dilute solution of 2-Aziridinemethanol in deionized water.
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Calibrate a pH meter with standard buffer solutions.
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
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Record the pH after each addition of the titrant.
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Plot the pH versus the volume of acid added.
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The pKa is the pH at the half-equivalence point.
Spectroscopic Characterization
Causality: Spectroscopic methods provide invaluable information about the molecular structure and purity of 2-Aziridinemethanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected to show characteristic signals for the protons on the aziridine ring (typically in the 1.0-3.0 ppm range), the methylene protons of the hydroxymethyl group, and the exchangeable N-H and O-H protons.
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¹³C NMR: Will show distinct signals for the three carbon atoms in the molecule.
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Infrared (IR) Spectroscopy:
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A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, corresponding to the O-H and N-H stretching vibrations.
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C-H stretching vibrations will appear around 2850-3000 cm⁻¹.
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The C-N and C-O stretching vibrations will be observed in the fingerprint region (below 1500 cm⁻¹).
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) should be observed at m/z = 73.
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Fragmentation patterns can provide further structural information.
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Conclusion
2-Aziridinemethanol is a molecule of high synthetic potential, whose utility is intrinsically linked to its physicochemical properties. The strained aziridine ring confers a high degree of reactivity, while the hydroxymethyl group influences its solubility and intermolecular interactions. While a comprehensive experimental dataset for this specific molecule is still emerging, the predicted values and inferred properties discussed in this guide provide a solid foundation for its safe handling, application in synthesis, and incorporation into drug discovery programs. The experimental protocols outlined herein offer a roadmap for the rigorous characterization of this and similar molecules, emphasizing the importance of a thorough understanding of a compound's fundamental properties for successful scientific endeavor.
